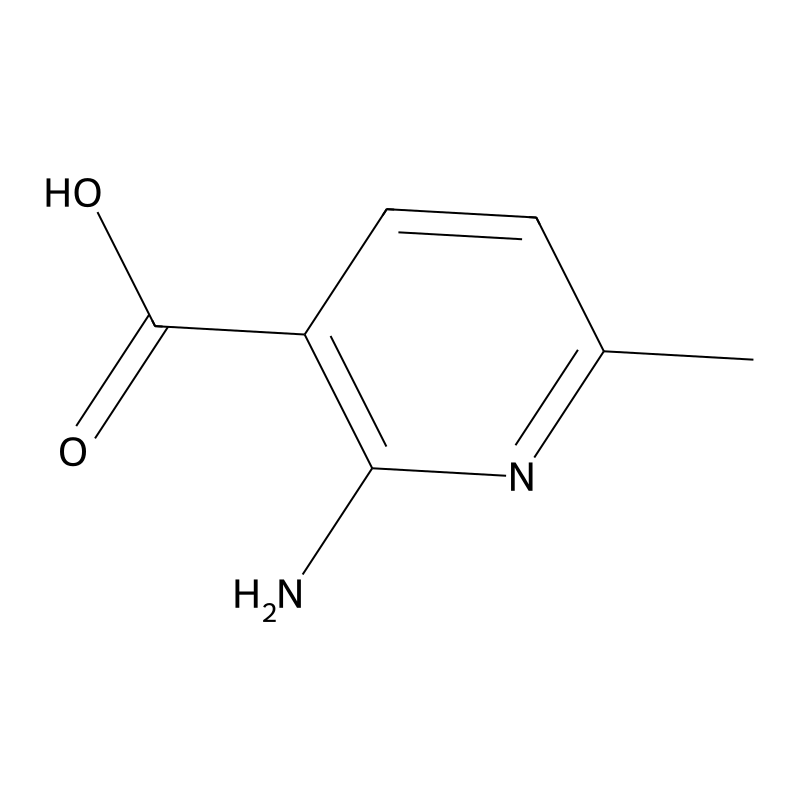

2-Amino-6-methylnicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-6-methylnicotinic acid is an organic compound with the molecular formula C₇H₈N₂O₂. It is a derivative of nicotinic acid, characterized by an amino group at the 2-position and a methyl group at the 6-position of the pyridine ring. This compound exhibits properties that make it significant in both chemical and biological contexts. Its structure allows it to participate in various bio

Potential as a Neuromodulator:

- Studies suggest 2-A6MN may modulate neurotransmission in the brain, particularly affecting the cholinergic system. [Source: PubChem, National Institutes of Health()]

- Research suggests it may interact with nicotinic acetylcholine receptors (nAChRs), which are involved in various brain functions like learning, memory, and movement. [Source: US Patent 9902697B2]

Precursor for Radiopharmaceuticals:

- Studies have explored using 2-A6MN as a precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. [Source: US Patent Application 20180143492A1]

- PET scans are used to assess brain function and could potentially be used to investigate the role of nAChRs in various neurological conditions.

Other Potential Applications:

- Oxidation: This compound can be oxidized to form corresponding oxides, utilizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The amino group can engage in substitution reactions, allowing for the formation of various derivatives depending on the reagents used .

Common Reagents and ConditionsReaction Type Common Reagents Typical Conditions Oxidation Potassium permanganate Varies Reduction Lithium aluminum hydride Anhydrous conditions Substitution Acyl chlorides Varies

Major Products- Oxidation: Produces oxides of 2-amino-6-methylnicotinic acid.

- Reduction: Yields alcohol derivatives.

- Substitution: Results in various substituted derivatives based on the reagents used.

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Varies |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Acyl chlorides | Varies |

- Oxidation: Produces oxides of 2-amino-6-methylnicotinic acid.

- Reduction: Yields alcohol derivatives.

- Substitution: Results in various substituted derivatives based on the reagents used.

2-Amino-6-methylnicotinic acid demonstrates significant biological activity. It plays a role in modulating cellular processes such as:

- Cell Signaling: Influences pathways that regulate gene expression and metabolism.

- Enzyme Activity: Interacts with enzymes involved in metabolic pathways, affecting energy production and maintaining cellular redox balance .

Research indicates that this compound may also have potential therapeutic applications due to its ability to influence metabolic processes.

The synthesis of 2-amino-6-methylnicotinic acid typically involves the following methods:

- Nucleophilic Substitution:

- One-Pot Synthesis:

Industrial Production Methods

In industrial settings, continuous flow reactors are used to scale up production, allowing for better control over reaction conditions and improving yield and purity .

2-Amino-6-methylnicotinic acid has various applications, including:

- Pharmaceuticals: Potential use in drug development due to its biological activity.

- Biochemical Research: Serves as a reagent in studies involving metabolic pathways and enzyme interactions.

- Agriculture: Possible applications as a growth regulator or biostimulant.

Several compounds share structural similarities with 2-amino-6-methylnicotinic acid. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminonicotinic Acid | Lacks methyl group at the 6-position | Affects solubility and reactivity differently |

| 6-Methylnicotinic Acid | Lacks amino group at the 2-position | Alters potential for hydrogen bonding |

| 3-Aminonicotinic Acid | Amino group at the 3-position | Different reactivity profile compared to others |

Uniqueness of 2-Amino-6-Methylnicotinic Acid

The presence of both an amino group and a methyl group on the pyridine ring distinguishes 2-amino-6-methylnicotinic acid from its analogs. This dual substitution pattern imparts distinct chemical properties, influencing its solubility, reactivity, and biological activity compared to similar compounds .